molecular formula C12H22Cl3N3O2 B6336272 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride CAS No. 1241725-83-6

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride

Cat. No.: B6336272
CAS No.: 1241725-83-6
M. Wt: 346.7 g/mol
InChI Key: CVNRKWUEWZRFDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride typically involves the reaction of 4-(2-Morpholinoethoxy)benzene-1,2-diamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using bulk manufacturing processes. These processes are designed to ensure high purity and yield of the final product . The production methods are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride include:

  • 4-(2-Morpholinoethoxy)benzene-1,2-diamine
  • 4-(2-Morpholinoethoxy)benzene-1,2-diamine dihydrochloride

Uniqueness

The trihydrochloride form of 4-(2-Morpholinoethoxy)benzene-1,2-diamine is unique due to its specific chemical structure and properties. This form is more soluble in water and has distinct biochemical interactions compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.3ClH/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15;;;/h1-2,9H,3-8,13-14H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRKWUEWZRFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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